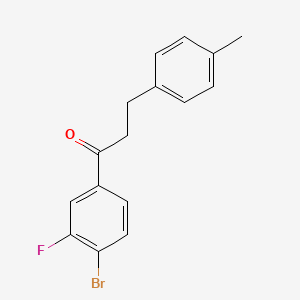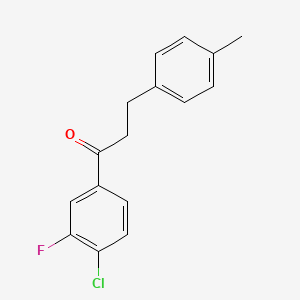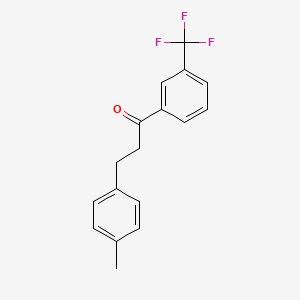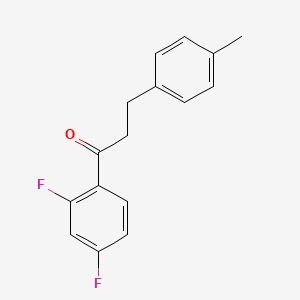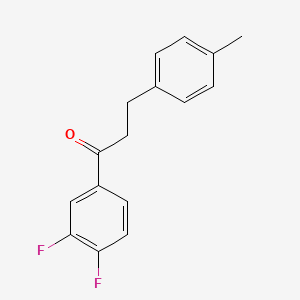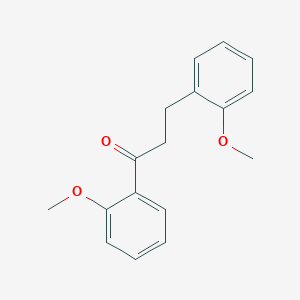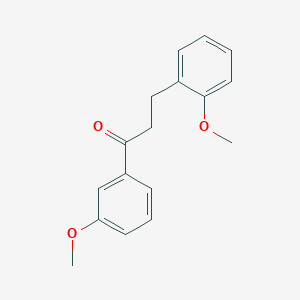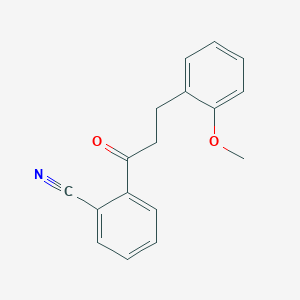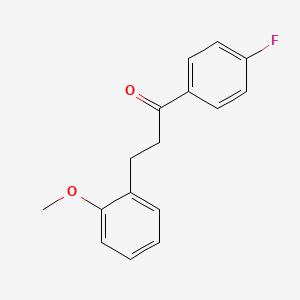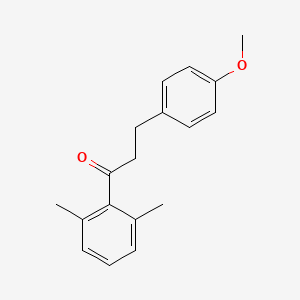
2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone" is a chemical entity that can be associated with a class of organic compounds featuring a methoxyphenyl group attached to a propiophenone moiety. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and their chemistry are discussed, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including low-temperature conversions and intramolecular strategies. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar structural motif with the target compound, was achieved through a low-temperature aryl bromide-to-alcohol conversion as the final step . Another related compound, a benzylphenol derivative, was synthesized using silver oxide in alcoholic media to form benzylic ethers . These methods suggest that the synthesis of "2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone" could potentially involve similar strategies, such as the use of halogenated precursors or oxidation reactions in the presence of silver oxide.
Molecular Structure Analysis
The molecular structure of compounds similar to "2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone" has been characterized using techniques like X-ray crystallography. For example, the crystal structure of a dimeric product formed during the oxidation of a benzylphenol derivative was elucidated, revealing the orientation of substituents and the overall geometry of the molecule . This suggests that the target compound may also exhibit specific dihedral angles between its aromatic rings and substituents, which could be determined through similar structural analysis.
Chemical Reactions Analysis
The reactivity of compounds with methoxyphenyl groups can vary depending on their structure. The pyridinols studied in one paper were indefinitely stable to air oxidation, while others decomposed upon extended exposure . The oxidation of a benzylphenol derivative led to the formation of benzylic ethers and an unusual dimer . These findings indicate that "2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone" may also undergo oxidation reactions, potentially leading to the formation of ethers or dimers, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxyphenyl groups can be influenced by their molecular structure. For instance, the basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The hydrogen-bonding networks observed in derivatives of 2,6-bis(hydroxymethyl)phenol suggest that similar compounds may also exhibit significant intermolecular interactions, which could affect their solubility, melting points, and other physical properties . The stability of these compounds to air oxidation and their reactivity towards radicals can also be important aspects of their chemical behavior .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Fluorinated Compounds : 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone has been utilized in the synthesis of fluorinated compounds. For example, Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone, demonstrating the compound's role in complex fluorine chemistry (Pimenova et al., 2003).
Cyclocondensation Reactions : Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showing the compound's utility in cyclocondensation reactions (Bonacorso et al., 2003).
Preparation of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) highlighted the use of related compounds in the preparation of non-steroidal anti-inflammatory agents, indicating potential pharmaceutical applications (Xu & He, 2010).
Electrophilic and Radical Reactions
Electrophilic Trisubstituted Ethylene Monomers : Kharas et al. (2015) synthesized novel electrophilic trisubstituted ethylene monomers, including methoxy ring-substituted variants, demonstrating the compound's role in advanced polymer chemistry (Kharas et al., 2015).
Radical Arylation of Benzene : Crich and Rumthao (2004) utilized a similar compound for radical arylation of benzene, a key reaction in synthetic organic chemistry (Crich & Rumthao, 2004).
Antifungal and Biological Applications
- Antifungal Effect : Jafar et al. (2017) synthesized derivatives of methoxy pyrimidin and studied their antifungal effects, indicating potential biomedical applications (Jafar et al., 2017).
Optoelectronic and Charge Transport Properties
- Potential Use in OLEDs : Wazzan and Irfan (2019) investigated the optoelectronic and charge transport properties of Pechmann dyes, including derivatives of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, for potential use as OLED materials (Wazzan & Irfan, 2019).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWSCHHKHFSCGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644276 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898775-86-5 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

